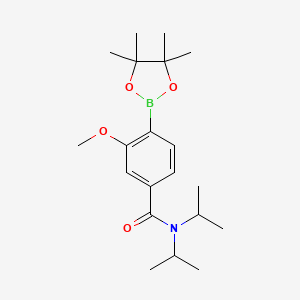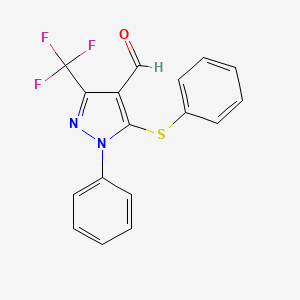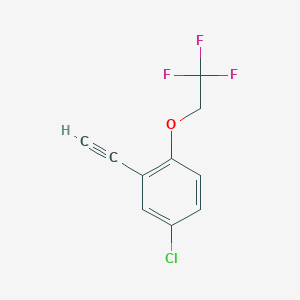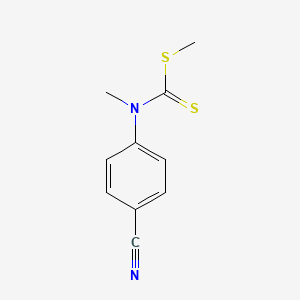
2,4-Difluoro-5-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyl group at the 5 position, and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzoyl chloride and N-methylhydroxylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions. The mixture is cooled to 0°C, and a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction.
Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of N-methylhydroxylamine in DCM. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,4-Difluoro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-5-oxo-N-methylbenzamide.
Reduction: Formation of 2,4-difluoro-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2,4-Difluoro-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,4-Difluoro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator.
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-N-hydroxy-5-methylbenzamide
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison
2,4-Difluoro-5-hydroxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or better stability in biological systems.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
2,4-difluoro-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H7F2NO2/c1-11-8(13)4-2-7(12)6(10)3-5(4)9/h2-3,12H,1H3,(H,11,13) |
InChIキー |
FTAIAFXPCVQZQE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)


![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)



![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)



![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

